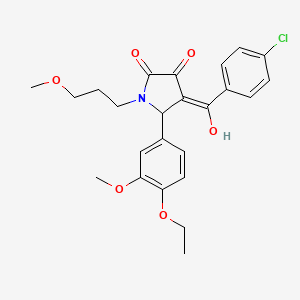![molecular formula C19H17N3O3S B5416355 N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5416355.png)
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide, also known as NSC-745887, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various scientific research fields.
科学的研究の応用
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to have potential therapeutic applications in various scientific research fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the protein Hsp90. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides. In infectious diseases, this compound has been shown to inhibit the replication of the hepatitis C virus.
作用機序
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide works by binding to the protein Hsp90, which is involved in the folding and stabilization of various client proteins. By inhibiting Hsp90, this compound disrupts the folding and stabilization of client proteins, leading to their degradation. This results in the inhibition of various cellular processes, including cell growth and division, leading to the inhibition of cancer cell growth and the replication of infectious agents.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, leading to neuroprotective effects. In infectious diseases, this compound has been shown to inhibit the replication of the hepatitis C virus.
実験室実験の利点と制限
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, making it readily available for research purposes. It has also been shown to have potential therapeutic applications in various scientific research fields. However, this compound also has some limitations for lab experiments. It has been shown to have low solubility in water, which can affect its bioavailability. It also has low selectivity, which can lead to off-target effects.
将来の方向性
There are several future directions for N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide research. One potential direction is to further investigate its therapeutic potential in cancer research, neurodegenerative diseases, and infectious diseases. Another potential direction is to optimize its pharmacological properties, such as its solubility and selectivity, to improve its bioavailability and reduce off-target effects. Additionally, future research could focus on developing analogs of this compound with improved pharmacological properties.
合成法
N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide can be synthesized using a two-step process. The first step involves the reaction of 4-pyridinemethanamine with 4-carboxybenzenesulfonyl chloride to form 4-(pyridin-4-ylmethyl)benzenesulfonamide. The second step involves the reaction of 4-(pyridin-4-ylmethyl)benzenesulfonamide with N-phenylisatoic anhydride to form this compound.
特性
IUPAC Name |
N-phenyl-3-(pyridin-4-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(22-17-6-2-1-3-7-17)16-5-4-8-18(13-16)26(24,25)21-14-15-9-11-20-12-10-15/h1-13,21H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVBURWFNWYPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-furyl)-5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)pyrimidine](/img/structure/B5416274.png)
![1-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B5416282.png)
![N-(2,4-difluorophenyl)-2-[2-(1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5416284.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5416289.png)
![N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-2'-methylbiphenyl-3-carboxamide](/img/structure/B5416295.png)
![1'-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5416313.png)
![N,N'-(4-nitro-1,3-phenylene)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B5416319.png)
![N~4~-{2-[(benzylamino)carbonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5416322.png)
![4-{5-[2-(2-furyl)-1H-imidazol-1-yl]pentyl}morpholine](/img/structure/B5416334.png)
![4-{3-[3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5416346.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5416347.png)
![2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5416369.png)

![3-hydroxy-3-{[methyl(3-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5416375.png)